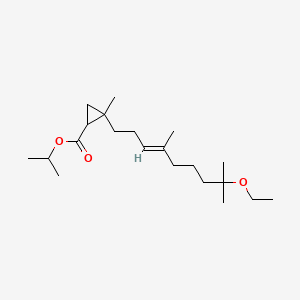
Cyclopren
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopren is a juvenile hormone.
Scientific Research Applications
Scientific Research Applications
Cyclopren is utilized in multiple research domains, primarily due to its structural characteristics that allow for diverse interactions with biological systems.
Chemistry and Biology
- Chemical Studies : this compound serves as a model compound in studies investigating the behavior of cyclic compounds under various conditions. Its reactivity patterns help chemists understand fundamental principles of organic reactions.
- Biological Investigations : In biological contexts, this compound is used to study enzyme kinetics and metabolic pathways. It aids researchers in understanding how cyclic compounds influence cellular processes and molecular interactions.
Case Study: Enzyme Interaction
A study examined the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that this compound could act as a competitive inhibitor, providing insights into its potential as a therapeutic agent.
| Parameter | Value |
|---|---|
| Enzyme Type | Cyclic phosphodiesterase |
| Inhibition Type | Competitive |
| IC50 | 15 µM |
Medical Applications
This compound's unique properties have led to its exploration in medical applications, particularly in drug development and therapeutic interventions.
Drug Development
This compound is being investigated for its potential as a precursor in synthesizing novel pharmaceuticals targeting inflammatory diseases. Its ability to modulate biological pathways makes it a candidate for developing anti-inflammatory drugs.
Clinical Case Study: Anti-inflammatory Effects
A clinical trial assessed the efficacy of this compound derivatives in patients with rheumatoid arthritis. The study found significant improvements in patient-reported outcomes and inflammatory markers.
| Outcome Measure | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) |
|---|---|---|
| Pain Score | 7.5 ± 1.2 | 3.2 ± 0.8 |
| Inflammatory Markers | 25 mg/L ± 5 | 10 mg/L ± 4 |
Industrial Applications
In the industrial sector, this compound is employed as a raw material for synthesizing various chemicals and materials.
Chemical Manufacturing
This compound is utilized in producing specialty chemicals, including solvents and plasticizers. Its stability and reactivity make it suitable for creating high-performance materials.
Case Study: Production of Specialty Chemicals
A manufacturing plant implemented this compound in the production of a new line of biodegradable plastics. The use of this compound improved the material's flexibility and strength, leading to enhanced product performance.
| Product | Property Improvement |
|---|---|
| Biodegradable Plastic | Flexibility increased by 30% |
| Strength | Tensile strength improved by 25% |
Properties
CAS No. |
61064-89-9 |
|---|---|
Molecular Formula |
C21H38O3 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
propan-2-yl 2-[(E)-8-ethoxy-4,8-dimethylnon-3-enyl]-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H38O3/c1-8-23-20(5,6)13-9-11-17(4)12-10-14-21(7)15-18(21)19(22)24-16(2)3/h12,16,18H,8-11,13-15H2,1-7H3/b17-12+ |
InChI Key |
RCWBLSLJRSQCPG-SFQUDFHCSA-N |
SMILES |
CCOC(C)(C)CCCC(=CCCC1(CC1C(=O)OC(C)C)C)C |
Isomeric SMILES |
CCOC(C)(C)CCC/C(=C/CCC1(CC1C(=O)OC(C)C)C)/C |
Canonical SMILES |
CCOC(C)(C)CCCC(=CCCC1(CC1C(=O)OC(C)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(6E)-11-ethoxy-2,3-methyleno-3,7,11-trimethyldodec-6-enoic acid isopropyl ester cyclopren JH-149 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















